Hexane-1,4-diol

描述

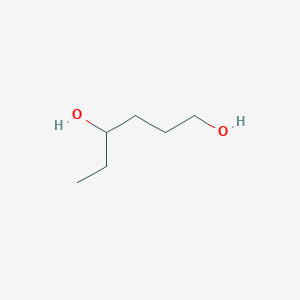

Hexane-1,4-diol: is an organic compound with the molecular formula C6H14O2 . It is a colorless, water-soluble solid that is commonly used in various industrial applications. The compound is known for its versatility and is often utilized in the production of polymers, resins, and plasticizers.

准备方法

Synthetic Routes and Reaction Conditions: Hexane-1,4-diol can be synthesized through several methods. One common method involves the hydrogenation of adipic acid or its esters. This process typically requires a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the reduction of adipates using lithium aluminium hydride. This method, although effective, is not practical on a commercial scale due to its complexity and cost .

化学反应分析

Types of Reactions: Hexane-1,4-diol undergoes various chemical reactions typical of alcohols, including:

Oxidation: When oxidized with pyridinium chlorochromate, it forms adipaldehyde.

Dehydration: Dehydration of this compound can produce oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran.

Substitution and Esterification: It can also participate in substitution and esterification reactions, forming various esters and ethers.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate is commonly used for oxidation reactions.

Dehydration: Dehydration reactions typically require acidic conditions and elevated temperatures.

Esterification: Esterification reactions often involve carboxylic acids or their derivatives in the presence of acid catalysts.

Major Products:

Adipaldehyde: from oxidation.

Oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran: from dehydration.

科学研究应用

Chemical Applications

Polymer Synthesis

Hexane-1,4-diol is primarily utilized as a building block in the synthesis of various polymers and resins. It serves as a monomer in the production of polyesters and polyurethanes, which are essential in creating flexible and durable materials. Its specific hydroxyl group positions enhance the reactivity and solubility of the resulting polymers, making them suitable for applications requiring specific molecular interactions .

Reactive Diluents

In industrial processes, this compound acts as a reactive diluent in coatings and adhesives. It improves the performance characteristics of these products by enhancing their flow properties and reducing viscosity without compromising their chemical integrity .

Biological Applications

Biomolecular Studies

this compound has been employed in biological research to study biomolecular condensates. It aids in characterizing material properties such as viscosity and phase separation behavior within cellular environments. This application is critical for understanding cellular organization and function.

Kinase Activity Inhibition

Research indicates that this compound can inhibit kinase activities involved in cellular signaling pathways. For instance, it has been shown to reduce the activity of cyclin-dependent kinases (Cdks) significantly at low concentrations. This property suggests potential applications in drug development for diseases where kinase activity is dysregulated .

Medical Applications

Pharmaceutical Formulations

In medicine, this compound is utilized as a solvent in drug delivery systems. Its ability to enhance dermal penetration makes it a valuable ingredient in topical formulations. Studies have demonstrated that it can improve the absorption of certain drugs through the skin, thereby increasing their therapeutic efficacy .

Cosmetic Industry

this compound is also recognized for its role in cosmetic formulations. As a humectant and skin-conditioning agent, it helps maintain moisture levels in products such as creams and lotions while exhibiting low irritancy levels .

Industrial Applications

Production of Polyesters and Polyurethanes

this compound is extensively used in producing polyester polyols and polyurethane foams. These materials are widely applied in manufacturing flexible and rigid foams for furniture, insulation panels, and automotive parts due to their excellent mechanical properties .

Chemical Intermediate

The compound serves as an intermediate for synthesizing various chemicals used in personal care products, cleaners, surfactants, and thickeners. Its versatility allows it to be incorporated into formulations across multiple industries .

Cosmetic Formulations

A study demonstrated the effectiveness of this compound as a humectant in cosmetic products while maintaining low irritancy levels on human skin. This application highlights its suitability for sensitive skin formulations.

Pharmaceutical Enhancements

Research on topical drug delivery systems revealed that formulations containing this compound significantly enhanced drug absorption compared to controls without this compound. This finding underscores its potential role in improving therapeutic outcomes.

Summary

This compound is a versatile compound with significant applications across various fields including chemistry, biology, medicine, and industry. Its unique chemical properties facilitate its use as a building block for polymers, an enhancer in drug delivery systems, and an effective ingredient in cosmetics. Ongoing research continues to explore its potential benefits and applications further.

作用机制

The mechanism of action of Hexane-1,4-diol is primarily related to its hydroxyl groups. These groups allow it to participate in hydrogen bonding and other interactions with various molecular targets. In the context of biomolecular condensates, this compound interferes with weak hydrophobic protein-protein or protein-RNA interactions, which helps to dissolve liquid condensates .

相似化合物的比较

1,6-Hexanediol: Similar in structure but differs in the position of hydroxyl groups.

1,5-Pentanediol: Another diol with similar applications but a shorter carbon chain.

1,2-Propanediol: Used as a solvent and in the production of polymers, but has different physical and chemical properties due to its shorter chain length.

Uniqueness: Hexane-1,4-diol is unique due to its specific hydroxyl group positions, which confer distinct reactivity and solubility properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

生物活性

Hexane-1,4-diol, also known as 1,4-hexanediol, is a versatile organic compound that exhibits a range of biological activities. This article explores its biochemical interactions, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in various biological contexts.

This compound is classified as an aliphatic alcohol with six carbon atoms and two hydroxyl groups. Its chemical structure allows it to participate in various reactions typical of alcohols, including dehydration and esterification. The compound serves as a building block in the synthesis of polymers and resins, which are essential for numerous industrial applications.

Target Interactions

Research indicates that this compound interacts with several biological targets, notably kinases and phosphatases. A study demonstrated that 1,6-hexanediol significantly impairs the activity of cyclin-dependent kinase (Cdk) complexes involved in transcriptional regulation. Specifically, it was shown to reduce kinase activity in a concentration-dependent manner, with substantial inhibition observed at concentrations as low as 0.625% . This suggests that this compound may disrupt critical signaling pathways within cells.

Kinase Inhibition

The inhibition of kinase activity by this compound has been extensively studied. For example:

- Cdk9/CycT1 Complex : The presence of 1,6-hexanediol reduced kinase activity by 25% at a concentration of 0.625% and to 5% at 5% concentration.

- Other Kinases : Similar effects were observed with other human transcription kinases like Cdk7/CycH and DYRK1A, indicating a broad impact on kinase function independent of liquid-liquid phase separation (LLPS) mechanisms .

Impact on DNA Polymerases

This compound also affects DNA polymerase activity. In assays using Q5 and OneTaq polymerases:

- Q5 Polymerase : Activity diminished significantly at concentrations above 5%.

- OneTaq Polymerase : Showed reduced activity at lower concentrations (0.625%) compared to Q5 .

These findings highlight the compound's potential to interfere with DNA replication processes.

Toxicological Profile

The safety profile of this compound has been assessed in various contexts. It is generally considered safe for use in cosmetics and pharmaceuticals; however, its effects on dermal penetration and potential irritancy have been documented:

- Dermal Penetration Studies : Research indicates that hexanediol can enhance the absorption of certain drugs through the skin, suggesting its utility as a penetration enhancer in topical formulations .

Case Studies

Several case studies provide insight into the biological implications of this compound:

- Cosmetic Applications : A study on cosmetic formulations containing hexanediol revealed its effectiveness as a humectant and skin conditioning agent while maintaining low irritancy levels .

- Pharmaceutical Formulations : this compound has been evaluated for its role in enhancing drug delivery systems due to its ability to modify skin permeability .

Summary Table of Biological Activities

| Biological Activity | Effect | Concentration |

|---|---|---|

| Kinase Activity Inhibition | Reduced by 25% | 0.625% |

| DNA Polymerase Activity | Significant reduction | Q5 at 5%, OneTaq at 0.625% |

| Dermal Penetration | Enhanced drug absorption | Varies by formulation |

属性

IUPAC Name |

hexane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-6(8)4-3-5-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTWBMUAJHVAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436526 | |

| Record name | 1,4-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16432-53-4 | |

| Record name | 1,4-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 1,4-Hexanediol be used to synthesize polymers?

A1: Yes, research suggests that 1,4-Hexanediol can be utilized in the production of polyurethane foams. A study investigated the potential of various diols, including 1,4-Hexanediol, for creating polyurethane foams []. While the study doesn't delve into the specific properties of the resulting foams, it highlights the potential of 1,4-Hexanediol as a building block in polymer synthesis.

Q2: Are there any known toxicological concerns related to 1,4-Hexanediol?

A2: While the provided research doesn't directly focus on the toxicity of 1,4-Hexanediol, one study reveals insights into the metabolism of a structurally similar compound, 3-methylheptane, in rats []. This research identifies various metabolites, including several diols, produced during the breakdown of 3-methylheptane. This information could be valuable for researchers interested in exploring the potential metabolic pathways and toxicological profile of 1,4-Hexanediol.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。